(6-Isopropylpyridin-2-yl)methanol

Vue d'ensemble

Description

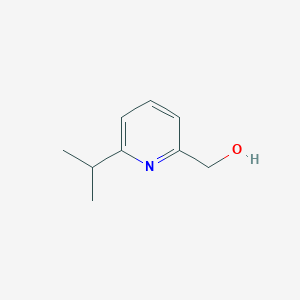

(6-Isopropylpyridin-2-yl)methanol: is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with an isopropyl group at the 6-position and a hydroxymethyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (6-Isopropylpyridin-2-yl)methanol typically begins with commercially available pyridine derivatives.

Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (6-Isopropylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxymethyl group to a chloromethyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: (6-Isopropylpyridin-2-yl)carboxylic acid.

Reduction: (6-Isopropylpyridin-2-yl)methylamine.

Substitution: (6-Isopropylpyridin-2-yl)chloromethane.

Applications De Recherche Scientifique

Chemistry:

Catalysis: (6-Isopropylpyridin-2-yl)methanol can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes, thereby modulating their activity.

Medicine:

Drug Development: this compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry:

Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of (6-Isopropylpyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the isopropyl group can enhance hydrophobic interactions. These interactions can lead to the inhibition or activation of the target molecule, thereby exerting the compound’s effects.

Comparaison Avec Des Composés Similaires

- (6-Methylpyridin-2-yl)methanol

- (6-Ethylpyridin-2-yl)methanol

- (6-Propylpyridin-2-yl)methanol

Comparison:

- Structural Differences: The primary difference between (6-Isopropylpyridin-2-yl)methanol and its similar compounds lies in the nature of the alkyl group at the 6-position. While this compound has an isopropyl group, the similar compounds have methyl, ethyl, or propyl groups.

- Reactivity: The presence of different alkyl groups can influence the reactivity and steric properties of the compound. For example, the isopropyl group in this compound may provide greater steric hindrance compared to the methyl group in (6-Methylpyridin-2-yl)methanol, affecting the compound’s interaction with other molecules.

- Applications: The unique structural features of this compound may make it more suitable for specific applications, such as enzyme inhibition or material synthesis, compared to its similar compounds.

Activité Biologique

(6-Isopropylpyridin-2-yl)methanol is an organic compound belonging to the pyridine class, characterized by a pyridine ring with an isopropyl group at the 6-position and a hydroxymethyl group at the 2-position. This compound has garnered attention for its potential biological activities, including enzyme inhibition and applications in drug development.

The biological activity of this compound primarily involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with active site residues of enzymes, while the isopropyl group enhances hydrophobic interactions. This dual interaction mechanism allows the compound to modulate enzyme activity effectively, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Its structure allows it to interact with enzyme active sites, potentially inhibiting their function. For instance, studies have shown that compounds with similar structures can act as selective negative allosteric modulators for metabotropic glutamate receptors, which are crucial in neurological pathways .

Drug Development

The compound serves as a scaffold for developing new pharmaceuticals targeting neurological disorders. Its ability to modulate receptor activity suggests that it could be beneficial in treating conditions such as anxiety or depression. The structural properties of this compound lend themselves to modifications that could enhance efficacy and selectivity for specific targets.

Study on Metabotropic Glutamate Receptors

A notable study identified a series of selective negative allosteric modulators derived from an isothiazole scaffold, which included derivatives of this compound. These compounds were shown to modulate mGlu5 receptor activity, indicating potential therapeutic applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

A comparative study of this compound and its analogs—such as (6-Methylpyridin-2-yl)methanol—revealed differences in reactivity and biological activity. The presence of the isopropyl group in this compound provides greater steric hindrance, which may enhance its binding affinity to certain enzymes compared to its methyl or ethyl counterparts.

Data Table: Biological Activity Comparison

Propriétés

IUPAC Name |

(6-propan-2-ylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)9-5-3-4-8(6-11)10-9/h3-5,7,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJLWUHYWOHHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.